
3-Chloro-4-fluorobenzyl bromide
Overview
Description
3-Chloro-4-fluorobenzyl bromide (CAS 192702-01-5) is a halogenated aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.48 g/mol . It is characterized by a benzyl bromide backbone substituted with chlorine at the 3-position and fluorine at the 4-position. This compound is a versatile alkylating agent, widely used in organic synthesis, particularly in pharmaceutical intermediates and agrochemicals. Its boiling point is reported as 63–65°C at 0.6 mmHg, with a density of 1.5680 g/cm³ .
Preparation Methods
3-Chloro-4-fluorobenzyl bromide is typically synthesized through a multi-step process. One common method involves the reaction of bromobenzene with tert-butyl magnesium bromide to form tert-butylphenylcarbinol. This intermediate is then subjected to chlorination and fluorination to convert the carbinol groups to chlorine and fluorine, respectively, resulting in the formation of this compound . The final product is purified by distillation .
Chemical Reactions Analysis
3-Chloro-4-fluorobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
3-Chloro-4-fluorobenzyl bromide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that lead to the formation of biologically active molecules.
Key Uses:
- Synthesis of Anticancer Agents: It has been utilized in the development of compounds targeting specific cancer pathways.
- Antibiotic Development: The compound has shown efficacy in synthesizing novel antibiotics through reactions that modify existing frameworks to improve activity against resistant strains.
Case Study:
In a study published in Journal of Medicinal Chemistry, researchers reported the synthesis of a new class of anticancer agents using this compound as a key intermediate. The resulting compounds demonstrated enhanced potency compared to existing therapies, indicating the compound's potential in drug development .
Organic Synthesis
The compound is widely used in organic chemistry for constructing complex molecular architectures. Its reactivity allows chemists to introduce functional groups selectively.
Applications:
- Formation of Fluorinated Compounds: It is instrumental in creating fluorinated derivatives which are valuable in agrochemicals and specialty chemicals.
- Building Block for Complex Molecules: The bromine atom facilitates nucleophilic substitution reactions, enabling the formation of various derivatives.
Data Table:
Reaction Type | Description | Example Compound |
---|---|---|
Nucleophilic Substitution | Replacement of bromine with nucleophiles | Fluorinated benzyl derivatives |
Coupling Reactions | Formation of biaryl compounds | Biaryl pharmaceuticals |
Material Science
In material science, this compound is used to develop advanced materials with specific chemical functionalities.
Applications:
- Polymer Synthesis: It acts as a monomer or cross-linking agent in polymerization processes.
- Coatings Development: Its incorporation into coatings enhances chemical resistance and durability.
Case Study:
A research article highlighted the use of this compound in synthesizing a new class of polymeric materials that exhibited superior thermal stability and mechanical properties compared to conventional polymers .
Chemical Biology Research
The compound plays a significant role in chemical biology, aiding researchers in exploring biological mechanisms and developing targeted therapies.
Applications:
- Bioconjugation: It can be used to label biomolecules for tracking and studying their interactions.
- Targeted Drug Delivery Systems: Researchers have explored its use in creating conjugates that deliver drugs specifically to cancer cells.
Data Table:
Application Area | Specific Use |
---|---|
Bioconjugation | Labeling proteins for imaging |
Drug Delivery | Targeted delivery systems using conjugates |
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorobenzyl bromide involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles in substitution reactions. This reactivity makes it a valuable intermediate in various synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Variations
The reactivity and physical properties of benzyl bromide derivatives are highly dependent on the substituent positions. Below is a comparison with positional isomers and related compounds:
Key Observations :
- Steric and Electronic Effects : The 3-Cl, 4-F substitution in the target compound creates a unique electronic environment, influencing its reactivity in nucleophilic substitution reactions compared to isomers like 2-Cl, 4-F derivatives. The proximity of Cl and F in the 3- and 4-positions may enhance electrophilicity at the benzylic carbon .
- Synthetic Utility : this compound has been employed in the synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives, demonstrating its role in constructing heterocyclic scaffolds .
Functional Group Variations
Substitution of fluorine or chlorine with bulkier groups significantly alters physicochemical properties:
Key Observations :
- Thermal Stability : The trifluoromethyl group in 4-(trifluoromethyl)benzyl bromide contributes to higher thermal stability compared to the target compound .
Key Observations :
- Unlike aliphatic bromides (e.g., methyl bromide), aromatic bromides like this compound are less volatile but still require careful handling due to corrosive properties .
Biological Activity
3-Chloro-4-fluorobenzyl bromide (CAS No. 192702-01-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.
This compound is characterized by the following chemical properties:
- Molecular Formula : CHBrClF
- Molecular Weight : 223.47 g/mol
- Physical State : Liquid
- Synthesis : Typically synthesized via bromination of 3-chloro-4-fluorotoluene using dibenzoyl peroxide and N-bromosuccinimide in carbon tetrachloride .
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interactions with various cellular pathways. It has been noted for its role in activating nucleotide exchange on RAS proteins, which is crucial for cell signaling and proliferation. The compound can enhance the phosphorylation of extracellular signal-regulated kinases (ERK1/2) through the RAS-MAPK signaling pathway at low concentrations, while higher concentrations lead to a negative feedback loop that reduces ERK phosphorylation .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antibacterial Activity :
In a study evaluating the antibacterial properties of compounds similar to this compound, it was found that related compounds exhibited significant activity against Staphylococcus aureus and Chromobacterium violaceum. The zones of inhibition measured were 20.5 mm and 17.0 mm, respectively, although these were lower than the standard antibiotic Streptomycin . -
Cancer Research :
The compound has been explored as a potential starting point for developing chemotherapeutic agents targeting cancer-regulating pathways. Its ability to modulate key signaling pathways makes it a candidate for further investigation in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-chloro-4-fluorobenzyl bromide, and how can reaction progress be monitored?
this compound (CAS 192702-01-5, C₇H₅BrClF, MW 223.47) is typically synthesized via bromination of 3-chloro-4-fluorotoluene using reagents like N-bromosuccinimide (NBS) under radical initiation or via halogen exchange from the corresponding benzyl chloride using HBr/Lewis acid catalysts . Reaction progress can be monitored by thin-layer chromatography (TLC) with UV visualization or gas chromatography (GC) to track intermediate/byproduct formation. Confirmatory characterization involves ¹H/¹³C NMR for structural analysis and mass spectrometry (MS) for molecular weight verification .
Q. What safety precautions are critical when handling this compound?
As a halogenated benzyl bromide, it is a lachrymator and skin irritant. Use in a fume hood with nitrile gloves, safety goggles, and flame-resistant lab coats. Store in airtight containers away from moisture and oxidizing agents. Emergency protocols include immediate rinsing with water for eye/skin contact and neutralization of spills with sodium bicarbonate .
Q. Which analytical techniques are most reliable for purity assessment and structural confirmation?
High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) or gas chromatography-mass spectrometry (GC-MS) are standard for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions, while Fourier-transform infrared (FTIR) confirms functional groups (C-Br stretch ~550 cm⁻¹). Elemental analysis validates stoichiometry .
Advanced Research Questions
Q. How can competing side reactions (e.g., dehalogenation or oxidation) be minimized during synthesis?
Side reactions arise from trace moisture or light exposure. Pre-drying solvents (e.g., THF over molecular sieves) and using anhydrous HBr in bromination reduces hydrolysis. Light-sensitive reactions require amber glassware. Adding radical inhibitors (e.g., BHT) suppresses undesired radical pathways. Kinetic studies via in-situ FTIR or Raman spectroscopy help optimize reaction conditions .
Q. What strategies resolve discrepancies in bromide quantification during reaction byproduct analysis?
Bromide quantification via ion chromatography (IC) or capillary electrophoresis (CE) may conflict due to matrix effects (e.g., high chloride concentrations). Use internal standards (e.g., ⁸¹Br isotope dilution) or validate methods with spiked recovery experiments. Statistical experimental design (e.g., Plackett-Burman) identifies interference sources, such as co-eluting anions .
Q. How does steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing Cl and F substituents activate the benzyl bromide toward nucleophilic substitution (Sₙ2) but hinder bulky nucleophiles. In Suzuki-Miyaura couplings, the bromide’s leaving group ability is enhanced compared to non-halogenated analogs. Computational studies (DFT) reveal transition-state stabilization via π-backdonation from palladium catalysts .
Q. What are the environmental fate and degradation pathways of this compound?
Under aqueous conditions, hydrolysis forms 3-chloro-4-fluorobenzyl alcohol, while photolysis generates radical intermediates. Biodegradation studies in wetland sediments show slow bromide release (t₁/₂ >30 days), tracked via bromide-selective electrodes or SF₆ tracer methods. Waste must be treated as halogenated hazardous waste and incinerated .
Q. How can crystallography elucidate reaction intermediates in benzyl bromide-mediated syntheses?
Single-crystal X-ray diffraction (SCXRD) resolves stereoelectronic effects in intermediates, such as Pd-benzyl complexes in cross-coupling. For example, SCXRD of analogous brominated pyrazole derivatives confirms bond angles and packing motifs critical for catalytic activity .
Q. Methodological Recommendations
- Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) or fractional distillation (bp ~200–220°C, vacuum) .
- Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light to identify degradation products via LC-MS .
- Byproduct Management : Neutralize waste bromide with AgNO₃ to precipitate AgBr, followed by filtration and disposal via licensed facilities .
Properties
IUPAC Name |
4-(bromomethyl)-2-chloro-1-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTQWWTYUKXFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373937 | |
Record name | 3-Chloro-4-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192702-01-5 | |
Record name | 3-Chloro-4-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)-2-chloro-1-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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